tert-Butyl N-[3-(aminomethyl)benzyl]carbamate
Overview
Description
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is commonly used in organic synthesis and research due to its unique properties and reactivity. The compound appears as a yellow oil and is soluble in solvents such as dichloromethane, ethyl acetate, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate can be synthesized through a one-pot amidation process involving N-Boc-protected amines. The reaction typically involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reaction proceeds efficiently under mild conditions, yielding the desired carbamate product.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates or other derivatives .
Scientific Research Applications
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(aminomethyl)benzyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted side reactions during multi-step synthesis processes. It can also participate in enzyme-catalyzed reactions, where it interacts with active sites and modulates enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl N-[3-(aminomethyl)benzyl]carbamate include:
- tert-Butyl N-[4-(aminomethyl)benzyl]carbamate
- tert-Butyl N-[3-(acetimidoaylaminomethyl)benzyl]carbamate
- This compound hydrochloride
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an effective protecting group for amines. Its solubility in various organic solvents and its stability under mild reaction conditions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAUPTTUSSLXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373205 | |
Record name | tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108467-99-8 | |
Record name | tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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